4-Chloro-6-ethyl-2-phenylpyrimidine

Description

Systematic IUPAC Nomenclature and Structural Representation

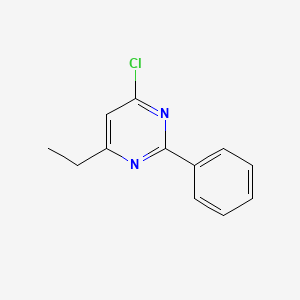

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic aromatic systems. The compound is formally named this compound, which describes the precise positioning of each substituent on the six-membered pyrimidine ring. The pyrimidine core structure consists of a six-membered aromatic ring containing two nitrogen atoms positioned at the 1 and 3 positions, creating the fundamental framework for this heterocyclic system.

The structural representation reveals a systematic substitution pattern where the chlorine atom occupies position 4, the ethyl group is located at position 6, and the phenyl group is attached at position 2 of the pyrimidine ring. This specific arrangement creates a unique molecular architecture that influences the compound's chemical properties and reactivity patterns. The numbering system follows standard heterocyclic nomenclature conventions, where the nitrogen atoms in the pyrimidine ring are assigned positions 1 and 3, and the remaining carbon positions are numbered sequentially.

The molecular structure can be represented through various chemical notation systems, including simplified molecular-input line-entry system notation and International Chemical Identifier formats, which provide standardized methods for representing the compound's connectivity and stereochemistry. These representation systems ensure consistent identification across different chemical databases and research platforms, facilitating accurate communication within the scientific community.

CAS Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service Registry Number for this compound is 89967-21-5, which serves as the unique numerical identifier for this specific chemical substance. This registry number provides an unambiguous reference system that remains constant regardless of nomenclature variations or alternative naming conventions that may exist in different chemical literature sources. The CAS Registry Number system represents the most widely accepted method for chemical substance identification in scientific and regulatory contexts.

Alternative naming conventions for this compound include systematic descriptors that may vary based on different nomenclature approaches or regional preferences. The compound may also be referenced using index names that follow Chemical Abstracts Service indexing policies, such as "Pyrimidine, 4-chloro-6-ethyl-2-phenyl-", which represents the parent compound name followed by the substituent descriptions. These alternative naming systems provide flexibility in chemical communication while maintaining precise identification of the specific molecular structure.

Database-specific identifiers further enhance the compound's accessibility across various chemical information systems. The PubChem Compound Identifier number 13153437 provides access to comprehensive chemical information within the PubChem database system. These multiple identification systems create a robust framework for chemical information retrieval and cross-referencing across different research platforms and chemical databases.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C₁₂H₁₁ClN₂, indicating the presence of twelve carbon atoms, eleven hydrogen atoms, one chlorine atom, and two nitrogen atoms within the molecular structure. This elemental composition reflects the compound's classification as a chlorinated pyrimidine derivative with both aliphatic and aromatic substituents contributing to its overall molecular architecture.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₂H₁₁ClN₂ | - |

| Molecular Weight | 218.68 | g/mol |

| Exact Mass | 218.061 | g/mol |

| Polar Surface Area | 25.78 | Ų |

| Partition Coefficient (LogP) | 3.359 | - |

The molecular weight of 218.68 grams per mole provides important information for stoichiometric calculations and analytical procedures. The exact mass measurement of 218.061 grams per mole offers high-precision mass spectroscopic identification capabilities, enabling accurate analytical determination in complex chemical mixtures. This precise mass value proves particularly valuable for mass spectrometry-based analytical methods where high-resolution mass determination is required for compound identification.

The polar surface area calculation of 25.78 square angstroms provides insight into the compound's molecular surface characteristics and potential interactions with other chemical species. This parameter influences the compound's physical properties, including solubility characteristics and membrane permeability predictions. The relatively low polar surface area value suggests limited polar interactions, consistent with the compound's aromatic character and the presence of halogen and hydrocarbon substituents.

Propriétés

IUPAC Name |

4-chloro-6-ethyl-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-2-10-8-11(13)15-12(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDUICFZVHELKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522530 | |

| Record name | 4-Chloro-6-ethyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89967-21-5 | |

| Record name | 4-Chloro-6-ethyl-2-phenylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89967-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-ethyl-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-ethyl-2-phenylpyrimidine can be achieved through several methods:

Cyclization of Guanidines and β-Diketones: One common method involves the cyclization of guanidines (obtained from isothiourea salts and alkyl or arylamines) with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions for several hours.

Transition Metal-Free Cross-Coupling Reactions: Another approach is the transition metal-free cross-coupling reactions, which involve the aromatic nucleophilic substitution of halogenated pyrimidines or substituted heterocycles with anilines under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of automated reactors to control temperature, pressure, and reaction time precisely.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 4 is highly reactive toward nucleophilic displacement due to electron-withdrawing effects from the pyrimidine ring.

Reactions with Amines

Primary and secondary amines readily substitute the chlorine atom under mild conditions. For example:

-

Aniline derivatives react in polar aprotic solvents (e.g., DMF) at 80–100°C, yielding 4-amino-6-ethyl-2-phenylpyrimidines .

-

Heterocyclic amines (e.g., pyrazole, imidazole) require catalytic bases like cesium carbonate and microwave-assisted heating (80°C) for efficient substitution .

Table 1: Substitution Reactions with Amines

Cross-Coupling Reactions

The chloro group facilitates palladium-catalyzed coupling reactions, enabling derivatization for pharmaceutical applications.

Suzuki–Miyaura Coupling

-

Phenylboronic acid reacts with 4-chloro-6-ethyl-2-phenylpyrimidine in the presence of Pd(PPh₃)₄ and K₂CO₃, producing 4-aryl derivatives .

-

Microwave-assisted conditions (100°C, 1 h) enhance reaction efficiency .

Buchwald–Hartwig Amination

-

Aryl amines undergo C–N bond formation using Pd₂(dba)₃ and Xantphos as catalysts, yielding 4-arylamino derivatives .

Table 2: Cross-Coupling Reactions

Reduction of the Chloro Group

-

Catalytic hydrogenation (H₂, Pd/C) reduces the chloro group to hydrogen, yielding 6-ethyl-2-phenylpyrimidine .

-

Zinc in tetrahydrofuran (THF) at 60°C selectively reduces the pyrimidine ring without affecting substituents.

Oxidation of the Ethyl Group

-

Strong oxidizing agents (e.g., KMnO₄) convert the ethyl group to a carboxylic acid under acidic conditions.

Cyclization and Heterocycle Formation

-

Reaction with hydrazines or hydroxylamine generates fused heterocycles (e.g., pyrazolo[4,3-d]pyrimidines) via tandem Schiff-base formation and cyclization .

-

Example : Treatment with hydrazine hydrate in ethanol at reflux forms pyrazolo-pyrimidine hybrids .

Table 3: Cyclization Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 12 h | Pyrazolo[4,3-d]pyrimidine | 60 | |

| Hydroxylamine | AcOH, 100°C, 6 h | Isoxazolo[4,5-d]pyrimidine | 55 |

Regioselectivity and Reaction Kinetics

Activité Biologique

4-Chloro-6-ethyl-2-phenylpyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chlorine atom, an ethyl group, and a phenyl group. Its molecular formula is with a molecular weight of approximately 233.7 g/mol. The presence of these substituents influences its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to inhibit specific kinases involved in cancer progression, particularly CAMKK2 (Calcium/Calmodulin-dependent protein kinase kinase 2), which plays a critical role in metabolic regulation and cancer cell proliferation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrate its ability to induce apoptosis in various cancer cell lines, including prostate and breast cancer cells. The compound's mechanism involves the inhibition of CAMKK2, leading to reduced cell proliferation and migration .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Case Studies

- Anticancer Study : A study conducted on prostate cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .

- Antimicrobial Efficacy : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting significant antimicrobial potential .

Data Table: Biological Activity Summary

Applications De Recherche Scientifique

Pharmaceutical Applications

Antiviral and Anticancer Activity

Pyrimidine derivatives, including 4-chloro-6-ethyl-2-phenylpyrimidine, have been investigated for their antiviral and anticancer properties. The compound's structure allows it to interact with biological targets effectively, leading to potential therapeutic applications.

- Mechanism of Action : The compound exhibits activity against several viral strains and cancer cell lines by inhibiting specific enzymes or pathways essential for viral replication or tumor growth.

- Case Study : A study highlighted the synthesis of novel pyrimidine derivatives that demonstrated significant cytotoxicity against human cancer cell lines, suggesting that modifications to the pyrimidine core can enhance biological activity .

Agricultural Applications

Herbicidal and Fungicidal Properties

The compound has been evaluated for its potential as a herbicide safener and fungicide. Its ability to protect crops from phytotoxicity while enhancing the efficacy of herbicides makes it valuable in agricultural practices.

- Fungicidal Activity : In a study, derivatives of 4-chloro-6-substituted phenoxy-2-phenylpyrimidines were synthesized and tested for their fungicidal activity against pathogens like Sclerotinia sclerotiorum. Results indicated that certain derivatives exhibited superior fungicidal properties compared to standard treatments .

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| Compound 11 | Sclerotinia sclerotiorum | High |

| Compound 3 | Thanatephorus cucumeris | Moderate |

Chemical Synthesis

Synthetic Routes and Variations

The synthesis of this compound can be achieved through various methodologies, including condensation reactions and multi-step synthesis involving chlorination and ethylation processes.

- Synthetic Methodology : A common approach involves the reaction of appropriate pyrimidine precursors with chloroacetic acid under controlled conditions to yield the desired product with good yields .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Chlorination | 40% | Reflux in ethanol |

| Ethylation | 32% | Heating in aqueous HCl |

Biological Studies

Anti-inflammatory Effects

Recent research has shown that some pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes.

- In vitro Studies : Compounds similar to this compound have shown IC50 values comparable to established anti-inflammatory drugs, indicating their potential use in treating inflammatory diseases .

| Compound | COX Inhibition IC50 (μmol) | Comparison Drug |

|---|---|---|

| Compound 5 | 0.04 ± 0.09 | Celecoxib (0.04) |

| Compound 6 | 0.04 ± 0.02 | Celecoxib (0.04) |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Pyrimidine Derivatives

Substituent Position and Electronic Effects

4-Chloro-2-methyl-6-phenylpyrimidine (CAS 73576-33-7)

- Key Differences : The methyl group at the 2-position (vs. phenyl in the target compound) reduces steric hindrance and electron-withdrawing effects.

- Impact: Lower molecular weight and increased solubility in polar solvents compared to the phenyl-substituted analogue.

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (CAS 221679-84-1)

- Key Differences : Ethoxy (OCH₂CH₃) at the 6-position and methylthio (SMe) at the 2-position.

- Impact : The ethoxy group is electron-donating, reducing electrophilicity at the 4-position compared to the ethyl group. The methylthio group acts as a superior leaving group, enhancing reactivity in substitution reactions .

4-Methyl-6-phenylpyrimidin-2-amine

- Key Differences : An amine (-NH₂) replaces chlorine at the 4-position.

Functional Group Modifications

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

- Key Differences : Trifluoromethyl (-CF₃) at the 2-position and methyl groups at 5- and 6-positions.

- Impact : The -CF₃ group significantly enhances lipophilicity and metabolic stability, making this compound suitable for agrochemical applications .

(4-Chloro-6-phenylpyrimidin-2-YL)methanamine Hydrochloride (CAS 1247741-04-3)

Structural Complexity and Pharmacological Relevance

4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine (CAS 944058-86-0)

- Key Differences : A chloropyridinyl group at the 2-position introduces a second heterocycle.

4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidine

Data Tables: Comparative Properties

Table 1. Substituent Effects on Physicochemical Properties

| Compound | Substituents (Positions) | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |

|---|---|---|---|---|

| 4-Chloro-6-ethyl-2-phenylpyrimidine | Cl (4), Et (6), Ph (2) | 248.72 | 3.5 | <0.1 (water) |

| 4-Chloro-2-methyl-6-phenylpyrimidine | Cl (4), Me (2), Ph (6) | 234.69 | 2.9 | 0.5 (water) |

| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | Cl (4), OEt (6), SMe (2) | 260.78 | 2.7 | 1.2 (DMSO) |

| 4-Methyl-6-phenylpyrimidin-2-amine | NH₂ (4), Me (4), Ph (6) | 201.25 | 1.8 | 10.0 (water) |

*Predicted using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-6-ethyl-2-phenylpyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of β-keto esters or aryl ketones with amidines or guanidines. For example, fluorinated pyrimidines are synthesized under mild, metal-free conditions using β-CF₃ aryl ketones and urea derivatives, achieving yields >85% by optimizing temperature (80–120°C) and solvent polarity (e.g., DMF or acetonitrile) . Chlorination steps using phosphoryl chloride (POCl₃) at reflux (~110°C) are critical for introducing the chloro substituent, but excess reagent must be quenched carefully to avoid byproducts . Purity is enhanced via recrystallization from ethanol/water mixtures.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and ethyl substituents (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.8 ppm for CH₂) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

- X-ray crystallography : Resolve regiochemical ambiguity in substituent positioning, as demonstrated for bromo/chloro-pyrimidine analogs .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of volatile intermediates (e.g., POCl₃ byproducts) .

- Waste disposal : Segregate halogenated waste and use licensed biohazard disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrimidine ring functionalization be addressed?

- Methodological Answer : Regioselectivity in electrophilic substitution is controlled by directing groups. For example, the chloro substituent at position 4 deactivates the ring, favoring functionalization at position 5 or 6. Microwave-assisted synthesis (100–150°C, 20–60 min) improves selectivity for 6-ethyl derivatives by reducing side reactions . Computational tools (e.g., DFT calculations) predict electron density distribution to guide synthetic planning .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Methodological Answer :

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate polar byproducts (e.g., hydrolyzed chloro groups). Limit of quantification (LOQ) <0.1% is achievable with UV detection at 254 nm .

- GC-MS : Detect volatile impurities (e.g., residual solvents like DMF) with headspace sampling and DB-5 columns .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase) based on pyrimethamine analogs .

- QSAR : Correlate substituent electronegativity (e.g., Cl, ethyl groups) with antibacterial activity using Hammett constants and regression analysis .

Q. What strategies mitigate solubility challenges for biological assays involving this compound?

- Methodological Answer :

- Co-solvents : Use DMSO (≤5% v/v) for initial stock solutions, diluted in PBS (pH 7.4) to avoid precipitation .

- Prodrug design : Introduce phosphate esters at the hydroxyl group (if present) to enhance aqueous solubility .

Contradictions and Limitations in Current Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.